6-Bromo-N-butyl-N-methylhexanamide
Description
6-Bromo-N-butyl-N-methylhexanamide is a brominated aliphatic amide characterized by a six-carbon backbone with a bromine atom at the 6th position and a tertiary amide group substituted with butyl and methyl groups at the nitrogen.
Properties
CAS No. |
134414-31-6 |
|---|---|
Molecular Formula |
C11H22BrNO |
Molecular Weight |
264.20 g/mol |
IUPAC Name |
6-bromo-N-butyl-N-methylhexanamide |
InChI |
InChI=1S/C11H22BrNO/c1-3-4-10-13(2)11(14)8-6-5-7-9-12/h3-10H2,1-2H3 |
InChI Key |
ICZBYSCIGPEHRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)CCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Comparisons
(a) 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 8, )
- Structural Differences : Unlike the aliphatic bromine in 6-Bromo-N-butyl-N-methylhexanamide, Compound 8 features an aromatic bromine attached to a hydroxybenzylidene moiety. This aromatic bromine is less reactive toward nucleophilic substitution (e.g., SN2) compared to aliphatic bromides but is highly effective in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Thermal Stability : Compound 8 exhibits a high decomposition temperature (330–331°C), attributed to its fused benzodithiazine ring system. In contrast, aliphatic amides like this compound typically have lower melting points due to reduced aromatic stabilization.
(b) 1-Bromo-6-(trimethylammonium)hexyl Bromide ()
- Functional Group Contrast : This compound is a quaternary ammonium salt with a terminal bromide, whereas this compound is a neutral amide. The quaternary ammonium group in enhances water solubility and cationic surfactant properties, while the amide group in the target compound confers polarity and hydrogen-bonding capacity .
- Reactivity : The bromine in 1-Bromo-6-(trimethylammonium)hexyl bromide is highly susceptible to nucleophilic displacement (e.g., by amines or thiols), whereas the bromine in the target amide may participate in alkylation or elimination reactions, depending on steric hindrance from the bulky N-substituents.
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